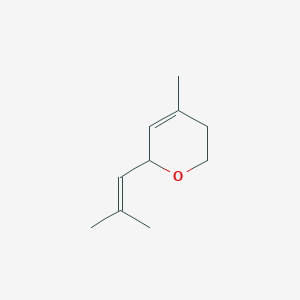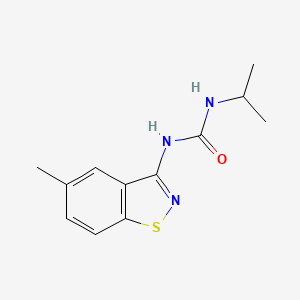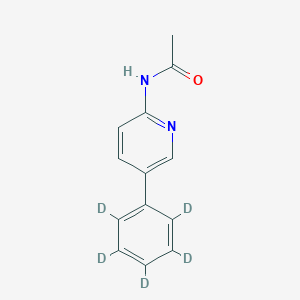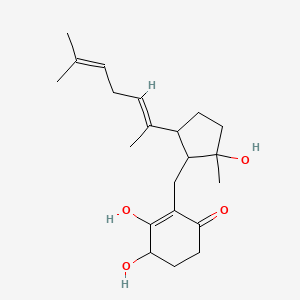
Bicycloalternarene 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicycloalternarene 9 is a secondary metabolite produced by fungi of the genus Alternaria. These fungi are known for their ability to produce a wide range of biologically active compounds, including phytotoxins, mycotoxins, and other metabolites with various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicycloalternarene 9 typically involves the cultivation of Alternaria fungi under specific conditions that promote the production of this metabolite. The fungi are grown on a suitable medium, such as potato-glucose agar, and the metabolites are extracted using organic solvents . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large fermentation tanks are used to cultivate the fungi, and the metabolites are extracted and purified using industrial-scale chromatography and other purification methods .
Analyse Des Réactions Chimiques
Types of Reactions: Bicycloalternarene 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Bicycloalternarene 9 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound to study the mechanisms of various chemical reactions. In biology, it is studied for its potential as an antimicrobial and antifungal agent . In medicine, this compound is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential biopesticide .
Mécanisme D'action
The mechanism of action of bicycloalternarene 9 involves the inhibition of cell respiration in target organisms. This is achieved through the disruption of mitochondrial function, leading to cell death . The compound targets specific molecular pathways involved in energy production, making it effective against a wide range of pathogens .
Comparaison Avec Des Composés Similaires
Bicycloalternarene 9 is unique among the metabolites produced by Alternaria fungi due to its specific chemical structure and biological activities. Similar compounds include other bicycloalternarenes, such as bicycloalternarene E, which also exhibit antimicrobial and cytotoxic properties . this compound stands out due to its higher potency and broader spectrum of activity .
Propriétés
Numéro CAS |
103873-58-1 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3,4-dihydroxy-2-[[2-hydroxy-2-methyl-5-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclopentyl]methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H32O4/c1-13(2)6-5-7-14(3)15-10-11-21(4,25)17(15)12-16-18(22)8-9-19(23)20(16)24/h6-7,15,17,19,23-25H,5,8-12H2,1-4H3/b14-7+ |
Clé InChI |
GGWQDOIRSAQRFH-VGOFMYFVSA-N |
SMILES isomérique |
CC(=CC/C=C(\C)/C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
SMILES canonique |
CC(=CCC=C(C)C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


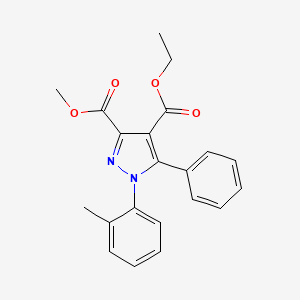
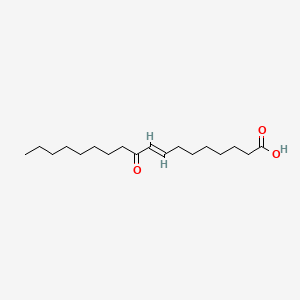
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
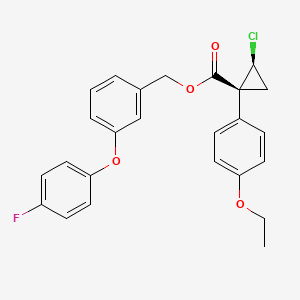
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
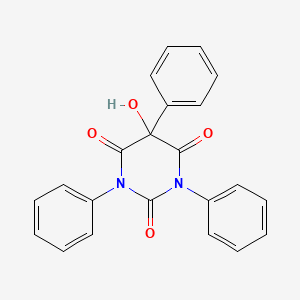
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)

